molecular formula C9H10F2N2O2 B2452044 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione CAS No. 1006329-10-7

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Cat. No.: B2452044
CAS No.: 1006329-10-7
M. Wt: 216.188
InChI Key: HZDDEVRGMUMUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a difluorobutane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethyl-1H-pyrazole-4-carbaldehyde.

    Reaction with Difluorobutane-1,3-dione: The aldehyde is then reacted with difluorobutane-1,3-dione under specific reaction conditions to form the desired compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobutane-1,3-dione moiety can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione can be compared with other similar compounds, such as:

    1-(1-Ethyl-1H-pyrazol-4-yl)ethanol: This compound has a similar pyrazole ring but differs in the substituent at the 4-position, which is an ethanol group instead of a difluorobutane-1,3-dione moiety.

    1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: This compound also has a similar pyrazole ring but features an ethanone group at the 4-position.

    3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a propanol group at the 4-position of the pyrazole ring.

The uniqueness of this compound lies in its difluorobutane-1,3-dione moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-2-13-5-6(4-12-13)7(14)3-8(15)9(10)11/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDEVRGMUMUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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